Cas no 380471-89-6 (5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde)
380471-89-6 structure
Product Name:5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde
Numero CAS:380471-89-6
MF:C17H13ClN2OS
MW:328.815921545029
CID:5453072
PubChem ID:2369560
Update Time:2023-08-27
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-[(4-Chlorophenyl)thio]-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 380471-89-6
- AKOS001019906
- Z56812892
- EN300-1191899
- 5-(4-chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde
- 5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde
-
- Inchi: 1S/C17H13ClN2OS/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3
- Chiave InChI: NYGPNKKEUMUDCK-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)SC1=C(C=O)C(C)=NN1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 328.0437119g/mol
- Massa monoisotopica: 328.0437119g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 60.2Ų
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di fusione: 241-243 °C
- Punto di ebollizione: 478.3±45.0 °C(Predicted)
- pka: -3.35±0.10(Predicted)
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1191899-0.05g |
380471-89-6 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
| Enamine | EN300-1191899-50mg |
380471-89-6 | 90.0% | 50mg |
$407.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-100mg |
380471-89-6 | 90.0% | 100mg |
$427.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-250mg |
380471-89-6 | 90.0% | 250mg |
$447.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-500mg |
380471-89-6 | 90.0% | 500mg |
$465.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-1000mg |
380471-89-6 | 90.0% | 1000mg |
$485.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-2500mg |
380471-89-6 | 90.0% | 2500mg |
$949.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-5000mg |
380471-89-6 | 90.0% | 5000mg |
$1406.0 | 2023-10-03 | ||
| Enamine | EN300-1191899-10000mg |
380471-89-6 | 90.0% | 10000mg |
$2085.0 | 2023-10-03 |
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
380471-89-6 (5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso